2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a bromobenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole ring separately, followed by their coupling. One common synthetic route involves the following steps:
Synthesis of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the triazole ring: This is often done via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the pyrrolidine and triazole rings:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The pyrrolidine and triazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole include other pyrrolidine and triazole derivatives, such as:
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and are known for their biological activities.
1,2,3-Triazole derivatives: These compounds share the triazole ring and are widely studied for their medicinal properties.
Benzene sulfonyl derivatives: Compounds with a benzene sulfonyl group are known for their role in enzyme inhibition and other biological activities.
The uniqueness of this compound lies in the combination of these functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c13-10-1-3-12(4-2-10)20(18,19)16-8-5-11(9-16)17-14-6-7-15-17/h1-4,6-7,11H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZAHARBCUADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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